3-Amino-N'-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide
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Overview
Description
3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of multiple functional groups, including amino, nitro, and nitroamino groups, which contribute to its unique chemical properties and reactivity. Triazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of Nitro Groups: Nitration reactions using nitric acid or nitrating agents introduce nitro groups into the triazole ring.
Amination: Amino groups are introduced through nucleophilic substitution reactions using amines or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of triazole-based compounds.
Scientific Research Applications
3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agriculture: The compound is investigated for its use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is used in the development of advanced materials, such as energetic materials and polymers, due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The nitro and amino groups play a crucial role in these interactions, facilitating binding to target molecules and disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar structural features but lacking the nitro and nitroamino groups.
5-Nitro-1H-1,2,4-triazole-3-amine: Another triazole derivative with a nitro group, but without the additional nitroamino and carboximidamide groups.
Uniqueness
3-Amino-N’-nitro-5-(nitroamino)-1H-1,2,4-triazole-1-carboximidamide is unique due to the presence of multiple functional groups that confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in fields requiring high reactivity and specificity.
Properties
CAS No. |
406672-82-0 |
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Molecular Formula |
C3H5N9O4 |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
3-amino-5-nitramido-N'-nitro-1,2,4-triazole-1-carboximidamide |
InChI |
InChI=1S/C3H5N9O4/c4-1-6-3(9-12(15)16)10(7-1)2(5)8-11(13)14/h(H2,5,8)(H3,4,6,7,9) |
InChI Key |
VQFFSRAGCHRJHL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN(C(=N1)N[N+](=O)[O-])C(=N[N+](=O)[O-])N)N |
Origin of Product |
United States |
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